Cyano(4-nitrophenyl)methyl benzoate Cyano(4-nitrophenyl)methyl benzoate
Brand Name: Vulcanchem
CAS No.: 51130-02-0
VCID: VC16109798
InChI: InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H
SMILES:
Molecular Formula: C15H10N2O4
Molecular Weight: 282.25 g/mol

Cyano(4-nitrophenyl)methyl benzoate

CAS No.: 51130-02-0

Cat. No.: VC16109798

Molecular Formula: C15H10N2O4

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Cyano(4-nitrophenyl)methyl benzoate - 51130-02-0

Specification

CAS No. 51130-02-0
Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
IUPAC Name [cyano-(4-nitrophenyl)methyl] benzoate
Standard InChI InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H
Standard InChI Key UIMXNWCCUWBYCY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Cyano(4-nitrophenyl)methyl benzoate is an organic compound characterized by its unique structural components, including a cyano group and a nitrophenyl moiety attached to a benzoate structure. Its molecular formula is C15H10N2O4, and it has a molecular weight of approximately 282.25 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis

The synthesis of cyano(4-nitrophenyl)methyl benzoate typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, it generally requires the combination of a cyano(4-nitrophenyl)methyl group with a benzoate moiety through esterification reactions.

Biological Activity

The biological activity of cyano(4-nitrophenyl)methyl benzoate is attributed to its structural components, particularly the cyano and nitrophenyl groups. These groups are known to interact with biological molecules, potentially acting as enzyme inhibitors or affecting cellular processes. Research suggests that compounds with similar structures may exhibit antimicrobial and anticancer activities, indicating that cyano(4-nitrophenyl)methyl benzoate could possess significant biological properties.

Potential Applications

Cyano(4-nitrophenyl)methyl benzoate has potential applications in various fields:

  • Pharmaceuticals: Its structural components suggest potential as a therapeutic agent, particularly in drug development for targeting specific biological pathways.

  • Materials Science: The compound's unique chemical properties make it a candidate for advanced material applications.

Comparison with Similar Compounds

Several compounds share structural similarities with cyano(4-nitrophenyl)methyl benzoate, each with unique features:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl 2-methylbenzoateExhibits similar electron-withdrawing properties due to the nitro group.
(E)-methyl 4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)benzoateContains a thiazole ring, enhancing biological activity.
N-(cyano(naphthalen-1-yl)methyl)benzamideKnown for colorimetric sensing applications.

These compounds highlight the uniqueness of cyano(4-nitrophenyl)methyl benzoate through its specific combination of functional groups and potential applications in diverse fields.

Research Findings and Future Directions

Given the limited availability of specific research findings directly related to cyano(4-nitrophenyl)methyl benzoate, further studies are needed to fully explore its biological and chemical properties. This includes in-depth investigations into its synthesis, biological activity, and potential applications across various scientific disciplines.

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